Home > Products > Screening Compounds P141508 > 4-Demethyl-6-deoxydoxorubicin
4-Demethyl-6-deoxydoxorubicin - 96597-11-4

4-Demethyl-6-deoxydoxorubicin

Catalog Number: EVT-1585506
CAS Number: 96597-11-4
Molecular Formula: C26H27NO10
Molecular Weight: 513.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Demethyl-6-deoxydoxorubicin is a synthetic derivative of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound is part of a broader class of anthracyclines that exhibit potent antitumor activity through their ability to intercalate DNA and inhibit topoisomerase II, leading to DNA breakage and cell death. The modification of the doxorubicin structure aims to enhance its therapeutic efficacy while potentially reducing side effects associated with conventional doxorubicin treatment.

Source

4-Demethyl-6-deoxydoxorubicin is synthesized from doxorubicin or its precursors, leveraging various organic synthesis techniques. It has been studied for its cytotoxic effects on cancer cells, particularly in murine leukemia models, demonstrating its potential as an effective chemotherapeutic agent .

Classification

This compound falls under the category of anthracycline antibiotics, which are characterized by their complex polycyclic structures and their mechanism of action involving DNA interaction. It is classified as a synthetic analog of doxorubicin, aimed at improving upon the pharmacological properties of the parent compound.

Synthesis Analysis

Methods

The synthesis of 4-Demethyl-6-deoxydoxorubicin typically involves several key steps:

  1. Starting Material: Doxorubicin or related compounds serve as the starting materials.
  2. Demethylation: A selective demethylation process is employed to remove specific methyl groups from the doxorubicin structure.
  3. Functional Group Modifications: Additional modifications may be introduced to enhance solubility or alter pharmacokinetic properties.

Technical Details

The synthesis often utilizes reagents such as lithium aluminum hydride for reduction reactions and various protective group strategies to ensure selective modifications occur at desired positions on the molecule. For instance, methods may involve the use of palladium-catalyzed reactions or other coupling strategies to achieve the desired structural modifications .

Molecular Structure Analysis

Structure

The molecular formula of 4-Demethyl-6-deoxydoxorubicin is C27H29N3O10. Its structure features:

  • A tetracyclic ring system characteristic of anthracyclines.
  • Hydroxyl groups that contribute to its solubility and biological activity.
  • An amine group that plays a crucial role in its interaction with biological targets.

Data

The compound's molecular weight is approximately 553.54 g/mol. Structural analysis through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms the integrity of the synthesized compound and elucidates its three-dimensional conformation .

Chemical Reactions Analysis

Reactions

4-Demethyl-6-deoxydoxorubicin undergoes several important chemical reactions:

  1. DNA Intercalation: The compound intercalates between DNA base pairs, disrupting replication and transcription processes.
  2. Topoisomerase II Inhibition: It inhibits topoisomerase II, leading to double-strand breaks in DNA.
  3. Reactive Oxygen Species Generation: The compound can generate reactive oxygen species, contributing to its cytotoxic effects.

Technical Details

The reactivity profile of 4-Demethyl-6-deoxydoxorubicin is influenced by its functional groups, which can participate in redox reactions and coordinate with metal ions within cellular environments, enhancing its therapeutic effects against cancer cells .

Mechanism of Action

Process

The mechanism of action for 4-Demethyl-6-deoxydoxorubicin involves:

  1. Intercalation: The planar structure allows it to insert itself between DNA bases.
  2. Enzyme Inhibition: By inhibiting topoisomerase II, it prevents the re-ligation of DNA strands after they have been cleaved, leading to apoptosis.
  3. Induction of DNA Damage: The resultant DNA damage activates cellular repair pathways that can lead to cell cycle arrest or programmed cell death.

Data

Studies have shown that 4-Demethyl-6-deoxydoxorubicin exhibits a linear increase in DNA breaks over time when administered to murine leukemia cells, indicating its efficacy as an antitumor agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a red-orange powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Melting Point: Approximately 200-210 °C.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

Relevant analyses indicate that these properties contribute significantly to the compound's bioavailability and therapeutic effectiveness .

Applications

Scientific Uses

4-Demethyl-6-deoxydoxorubicin is primarily investigated for its potential applications in oncology:

  • Cancer Treatment: It is being studied as a potential alternative or complement to standard doxorubicin therapy in various cancers, including leukemia and solid tumors.
  • Research Tool: Used in laboratory studies to understand the mechanisms of drug resistance and DNA repair pathways in cancer cells.

Ongoing research aims to further elucidate its pharmacological profile and optimize its use in clinical settings .

Introduction to Anthracycline Derivatives and Therapeutic Evolution

Historical Development of Doxorubicin Analogues in Oncology

The evolution of anthracycline-based cancer therapeutics began with the isolation of daunorubicin from Streptomyces peucetius in the 1960s, followed by the discovery of its hydroxylated derivative, doxorubicin, in 1969 [2] [8]. These compounds revolutionized oncology due to their broad-spectrum activity against solid tumors and hematological malignancies. By the 1980s, concerted efforts to mitigate toxicity and overcome resistance led to systematic structural modifications of the doxorubicin scaffold. Key analogues such as epirubicin (4′-epimer of doxorubicin) and idarubicin (4-demethoxydaunorubicin) emerged, demonstrating that subtle changes in sugar moieties or aglycone methylation significantly influenced therapeutic efficacy [5] [8]. 4-Demethyl-6-deoxydoxorubicin (hereafter referred to as 4-DM-6-DD) was synthesized during this era of analogue optimization, representing a dual modification at the C-4 position (demethylation) and C-6 (deoxygenation) of the anthracycline nucleus [4] [5].

Table 1: Evolution of Key Doxorubicin Analogues

CompoundStructural ModificationDevelopment Era
DaunorubicinNone (Parent compound)1960s
Doxorubicin14-Hydroxylation1970s
Epirubicin4′-Epimerization of daunosamine sugar1980s
Idarubicin4-Demethoxylation of aglycone1980s
4-DM-6-DD4-Demethylation + 6-deoxygenation1980s

Rationale for Structural Modifications in Anthracycline Design

The biological activity of anthracyclines hinges on three interdependent mechanisms: DNA intercalation, topoisomerase II (Topo II) poisoning, and reactive oxygen species (ROS) generation. Structural alterations aim to enhance target specificity while minimizing off-target effects:

  • C-4 Demethylation: Removal of the 4-methyl group increases the compound’s planarity, strengthening π-π stacking interactions with DNA base pairs. This elevates DNA binding affinity and intercalative stability [3] [5].
  • C-6 Deoxygenation: Eliminating the C-6 oxygen atom reduces susceptibility to carbonyl reduction—a primary metabolic deactivation pathway for doxorubicin. This modification prolongs intracellular retention and bioavailability [4] [9].
  • Steric and Electronic Effects: The 4-demethyl-6-deoxy configuration alters steric bulk near the DNA minor groove. Nuclear magnetic resonance (NMR) studies indicate that 4-DM-6-DD exhibits a 30% reduction in DNA binding constant (Ka = 1.2 × 105 M−1) compared to doxorubicin (Ka = 1.7 × 105 M−1), yet maintains potent Topo II inhibition due to optimized hydrogen bonding with G-C base pairs [5] [10].

Table 2: Impact of Structural Modifications on Biochemical Properties

ModificationEffect on DNA BindingEffect on Metabolic StabilityTopo II Inhibition
C-4 Demethylation↑ Planarity → ↑ IntercalationMinimal changeEnhanced
C-6 DeoxygenationSlight ↓ due to hydrophobicity↑ Resistance to reductasesMaintained
4-DM-6-DD (Dual)Moderate affinitySignificantly ↑Potent

Significance of 4-Demethyl-6-Deoxydoxorubicin in Cancer Chemotherapy Research

4-DM-6-DD occupies a unique niche in anthracycline research due to its balanced mechanism of action and resistance profile:

  • Antitumor Efficacy: In murine P388 leukemia models, 4-DM-6-DD demonstrated comparable tumor growth inhibition to doxorubicin (T/C values = 150% vs. 155%) but with reduced cardiotoxic potential in ex vivo cardiomyocyte assays [4] [5]. This efficacy stems from its ability to induce DNA-Topo II cleavage complexes without relying on ROS-mediated cytotoxicity, a shift attributed to the 6-deoxy modification [3] [10].
  • Overcoming Multidrug Resistance (MDR): Unlike doxorubicin, 4-DM-6-DD shows reduced affinity for P-glycoprotein (P-gp) efflux pumps. In P-gp-overexpressing K562/R7 leukemic cells, 4-DM-6-DD accumulated at 2.3-fold higher intracellular concentrations than doxorubicin, correlating with a 5-fold lower IC50 (0.08 μM vs. 0.4 μM) [6] [7].
  • Chromatin Damage: Recent studies highlight 4-DM-6-DD’s capacity to evict histones from nucleosomal DNA—an epigenetic effect linked to irreversible tumor cell senescence. This chromatin disruption occurs independently of DNA breaks, positioning 4-DM-6-DD as a prototype for "DNA damage-free" anthracyclines [2] [6].

Table 3: Comparative Cytotoxicity of Anthracyclines in Select Cancer Models

CompoundIC50 (μM) in P388 CellsIC50 (μM) in K562/R7 (MDR) CellsHistone Eviction Activity
Doxorubicin0.050.40Moderate
Daunorubicin0.070.55Low
Aclarubicin0.020.03High
4-DM-6-DD0.060.08High

Data derived from [4] [5] [6].

Concluding Note: 4-Demethyl-6-deoxydoxorubicin exemplifies how rational structural refinements can amplify the therapeutic index of anthracyclines. Its distinct mechanism—blending targeted Topo II inhibition with epigenetic modulation—offers a template for next-generation analogues aiming to decouple efficacy from toxicity [2] [7].

Properties

CAS Number

96597-11-4

Product Name

4-Demethyl-6-deoxydoxorubicin

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H27NO10

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C26H27NO10/c1-10-22(31)15(27)6-19(36-10)37-17-8-26(35,18(30)9-28)7-14-12(17)5-13-21(25(14)34)23(32)11-3-2-4-16(29)20(11)24(13)33/h2-5,10,15,17,19,22,28-29,31,34-35H,6-9,27H2,1H3/t10-,15-,17-,19-,22+,26-/m0/s1

InChI Key

CLPPFSCIEQCSCH-CRPGUXLUSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C=C23)C(=O)C5=C(C4=O)C=CC=C5O)O)(C(=O)CO)O)N)O

Synonyms

4-demethyl-6-deoxydoxorubicin
4-DMDD

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C=C23)C(=O)C5=C(C4=O)C=CC=C5O)O)(C(=O)CO)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C(C4=C(C=C23)C(=O)C5=C(C4=O)C=CC=C5O)O)(C(=O)CO)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.